molecular formula C22H26FN3O2 B2485580 3-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide CAS No. 922088-56-0

3-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Cat. No.: B2485580
CAS No.: 922088-56-0
M. Wt: 383.467
InChI Key: NZGIUOZLIJLAHO-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a synthetic organic compound with potential applications in various fields, including drug discovery and development. The compound features a benzamide core substituted with a fluoro group and a complex side chain containing indoline and morpholine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indoline Moiety: Starting with an indole derivative, methylation is performed to introduce the 1-methyl group.

    Attachment of the Side Chain: The indoline derivative is then reacted with a suitable electrophile to introduce the 2-morpholinoethyl group.

    Formation of the Benzamide Core: The final step involves the reaction of the intermediate with 3-fluorobenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
  • 3-fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Uniqueness

3-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, can influence the compound’s solubility, stability, and interaction with biological targets, differentiating it from similar compounds with different side chains.

Biological Activity

3-Fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activity, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include a fluorine atom and a morpholinoethyl group attached to a benzamide backbone. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C22H25FN2OC_{22}H_{25}FN_2O, with a molecular weight of approximately 364.45 g/mol. The presence of the fluorine atom enhances lipophilicity, which can influence the compound's interaction with biological targets.

Research indicates that compounds with similar structures may act as inhibitors for various biological pathways. For instance, benzamide derivatives are often explored for their roles in inhibiting protein-protein interactions and modulating enzyme activities. The specific mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Receptor Modulation : The morpholinoethyl group may facilitate binding to specific receptors, potentially affecting signaling pathways related to cancer or neurodegenerative diseases.

Biological Activity Data

A summary of biological activities related to this compound is presented in the table below:

Biological Activity Effect Reference
Anti-inflammatoryInhibition of COX and LOX
AnticancerInduction of apoptosis in tumor cells
NeuroprotectiveProtection against neuronal apoptosis

Case Study 1: Anticancer Properties

In a study evaluating the anticancer properties of similar benzamide derivatives, it was found that compounds with indole and morpholine groups exhibited significant cytotoxicity against various cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell proliferation at low micromolar concentrations.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The results demonstrated that these compounds could significantly reduce cell death and promote cell survival, suggesting potential applications in treating neurodegenerative diseases.

Properties

IUPAC Name

3-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c1-25-8-7-17-13-16(5-6-20(17)25)21(26-9-11-28-12-10-26)15-24-22(27)18-3-2-4-19(23)14-18/h2-6,13-14,21H,7-12,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGIUOZLIJLAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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